
2-(4-Ethylphenyl)-2-fluoroethan-1-amine
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about the class of compounds it belongs to and its role or function .
Synthesis Analysis
Synthesis analysis involves detailing the methods and processes used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, often using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It could include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Dopamine Receptor Affinities 2-(4-Ethylphenyl)-2-fluoroethan-1-amine is a compound that has been studied for its potential in altering dopamine receptor affinities, particularly targeting D-1 and D-2 dopamine receptor subtypes. This compound serves as a molecular modification of dopamine, where the para hydroxyl group is replaced by fluorine, offering insights into the structural activity relationships affecting dopamine receptors. Notably, specific N-substituted derivatives of this compound have shown increased effectiveness on D-2 binding sites, highlighting its potential for research in neurological and psychiatric disorders (Claudi et al., 1990).
Quantitative Assessment of Noncovalent Interactions The compound has also been part of studies focusing on the quantitative assessment of noncovalent interactions in N-substituted derivatives. These studies provide insights into the nature of these interactions through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research can contribute to a better understanding of molecular stability and binding affinities, relevant in drug design and material science (El-Emam et al., 2020).
Antitumor Properties Research has explored the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, where the compound could potentially serve as a backbone for developing water-soluble, chemically stable prodrugs. These prodrugs aim to overcome limitations posed by drug lipophilicity, offering a promising avenue for cancer treatment by ensuring effective plasma concentration levels and potentially enhancing the selectivity and efficacy of antitumor agents (Bradshaw et al., 2002).
Synthesis and Antibacterial Activity The compound's derivatives have been investigated for their synthesis and antibacterial activity, highlighting the potential of these molecules in contributing to the development of new antibacterial agents. Such research is critical in addressing the ongoing challenge of antibiotic resistance and finding novel therapeutic options (Egawa et al., 1984).
Chiral Derivatization and Enantiomeric Separation Furthermore, studies on the obtention of enantiomers and their use as chiral derivatizing agents have provided valuable information on the stereochemical aspects of this compound. This research is relevant in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly impact their safety and efficacy (Hamman, 1989).
Mecanismo De Acción
If the compound has a biological activity, the mechanism of action would involve how it interacts with biological systems or processes.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUKYXTTKGMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



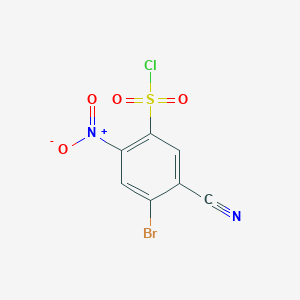
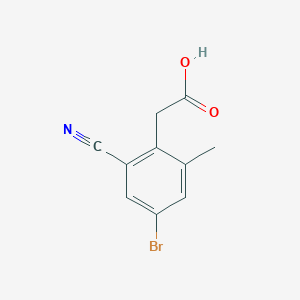
![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)

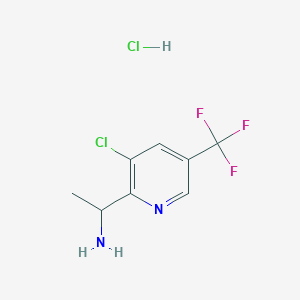

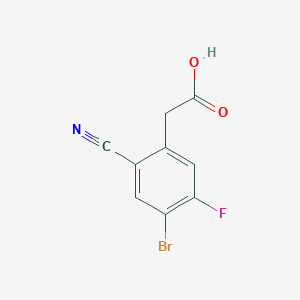
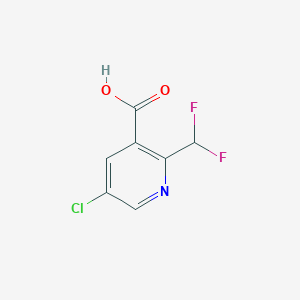

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)


![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)
![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)